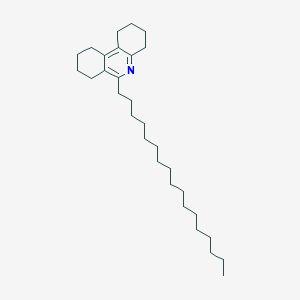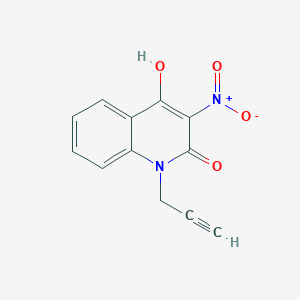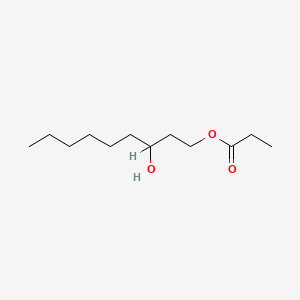
3-(Phenylsulfanyl)heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylsulfanyl)heptan-2-one is an organic compound characterized by a heptan-2-one backbone with a phenylsulfanyl group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)heptan-2-one typically involves the reaction of heptan-2-one with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a phenylsulfanyl group is introduced to the heptan-2-one molecule. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylsulfanyl)heptan-2-one can undergo various chemical reactions, including:
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles in the presence of a base
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted heptan-2-one derivatives
Wissenschaftliche Forschungsanwendungen
3-(Phenylsulfanyl)heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Phenylsulfanyl)heptan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its phenylsulfanyl and ketone groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Phenylsulfanyl)pentan-2-one
- 3-(Phenylsulfanyl)hexan-2-one
- 3-(Phenylsulfanyl)octan-2-one
Uniqueness
3-(Phenylsulfanyl)heptan-2-one is unique due to its specific chain length and the position of the phenylsulfanyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
62870-24-0 |
|---|---|
Molekularformel |
C13H18OS |
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
3-phenylsulfanylheptan-2-one |
InChI |
InChI=1S/C13H18OS/c1-3-4-10-13(11(2)14)15-12-8-6-5-7-9-12/h5-9,13H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
OWYODDMQOYKUDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)C)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)
methyl}aniline](/img/structure/B14512358.png)


![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)

![Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14512397.png)
![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)


